4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The presence of the nitro group, benzyl group, thioether group, pyridine ring, and cyclopenta[d]pyrimidinone ring would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the benzyl group more susceptible to nucleophilic attack. The pyridine ring could act as a base or a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .Mechanism of Action
Target of Action
The primary target of this compound is Mycobacteria , specifically Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Biochemical Pathways
Given its antimycobacterial activity, it likely interferes with essential biochemical processes within the mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The compound exhibits significant antimycobacterial activity, suggesting it effectively inhibits the growth or survival of Mycobacteria . This could potentially lead to a decrease in the bacterial load in an infected individual, alleviating symptoms and promoting recovery.
Future Directions
properties
IUPAC Name |
4-[(4-nitrophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-20-22-19(28-13-15-4-6-16(7-5-15)24(26)27)17-2-1-3-18(17)23(20)12-14-8-10-21-11-9-14/h4-11H,1-3,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTGGHTYIHICNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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